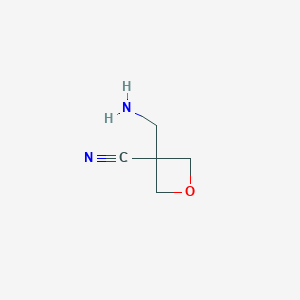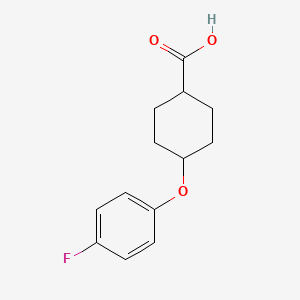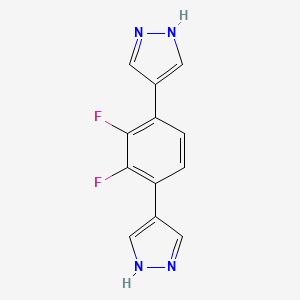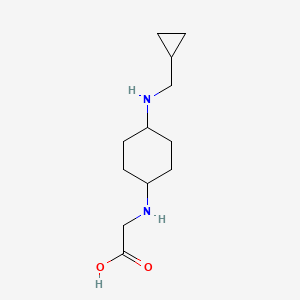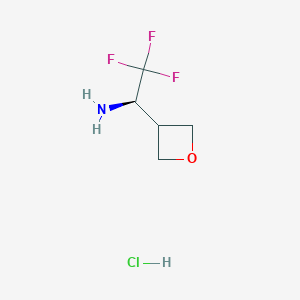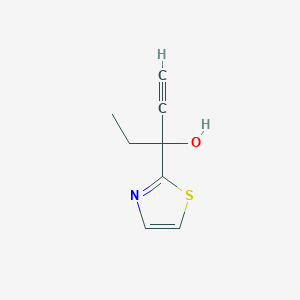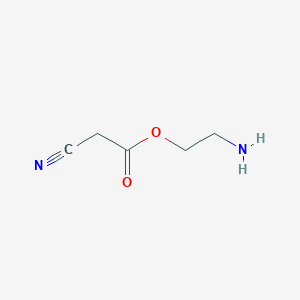![molecular formula C13H20BNO4 B11756144 (5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol](/img/structure/B11756144.png)
(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol is an organic compound that contains a boronic acid functional group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol typically involves the reaction of 5-methyl-2-(2-hydroxyethoxy)phenylboronic acid with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ether, and the reaction temperature is carefully monitored to optimize yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The boronic acid group in this compound can undergo oxidation reactions to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki coupling reaction, to form carbon-carbon bonds with various organic halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and organic halides in the presence of a base.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.
Biology: Investigated for its potential as a tool in biological assays and as a building block for biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol involves its ability to interact with various molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The compound’s interactions with molecular targets can modulate biological pathways, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
- Boronic acid, B-[5-methyl-2-[2-(4-morpholinyl)ethoxy]phenyl]-
- Phenylboronic acid derivatives
- Morpholine-containing boronic acids
Comparison: (5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol is unique due to the presence of both the morpholine and boronic acid groups, which confer distinct chemical reactivity and biological activity. Compared to other boronic acid derivatives, this compound offers a combination of properties that make it particularly useful in specific synthetic and medicinal applications.
Propriétés
Formule moléculaire |
C13H20BNO4 |
|---|---|
Poids moléculaire |
265.12 g/mol |
Nom IUPAC |
[5-methyl-2-(2-morpholin-4-ylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO4/c1-11-2-3-13(12(10-11)14(16)17)19-9-6-15-4-7-18-8-5-15/h2-3,10,16-17H,4-9H2,1H3 |
Clé InChI |
KEECYKFFPMVRQY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C)OCCN2CCOCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11756065.png)
![tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate](/img/structure/B11756070.png)
![3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11756077.png)
![(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11756080.png)
![3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11756089.png)

